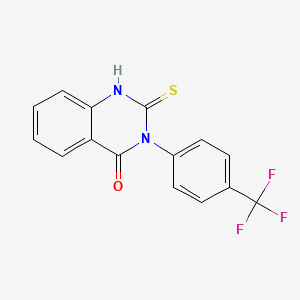

![molecular formula C17H20N4O B2888683 8-(2-methylbenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane CAS No. 2176069-16-0](/img/structure/B2888683.png)

8-(2-methylbenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

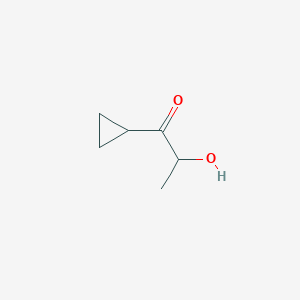

8-(2-methylbenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane, also known as MBOATBO, is a chemical compound that has recently gained attention in scientific research due to its potential applications in various fields.

Aplicaciones Científicas De Investigación

Synthesis of Bridged Azabicyclic Compounds : The synthesis of 8-azabicyclo[3.2.1]octane derivatives involves radical translocation reactions of specific piperidines and pyrrolidines, highlighting the compound's versatility in forming structurally complex azabicyclic systems. These processes provide insights into regioselective cyclizations and the influence of substituents on the cyclization outcomes, demonstrating the compound's utility in synthetic chemistry (Ikeda, Kugo, & Sato, 1996); (Sato, Kugo, Nakaumi, Ishibashi, & Ikeda, 1995).

Reactivity with Carbonyl Compounds : Studies on endo-Tricyclo[3.2.1.0(2,4)]oct-8-ylidene's reactivity reveal complex mechanisms involving the insertion of the carbene's divalent carbon atom into α-bonds of carbonyl compounds, facilitated by a unique electronic structure. This work underscores the compound's role in understanding reaction mechanisms and developing synthetic methodologies (Apeland, Rosenberg, Arion, Kählig, & Brinker, 2015).

Muscarinic Activities of Derivatives : The synthesis and evaluation of quinuclidin-3-yltriazole and -tetrazole derivatives demonstrate the potential pharmacological applications of 8-azabicyclo[3.2.1]octane derivatives. Their muscarinic activities, explored through radioligand binding assays, offer insights into their therapeutic potential and the impact of structural modifications on biological activity (Wadsworth, Jenkins, Orlek, Cassidy, Clark, Brown, Riley, Graves, Hawkins, & Naylor, 1992).

Synthetic Applications in Green Chemistry : The use of 1,4-Diazabicyclo[2.2.2]octane (DABCO) as a catalyst in environmentally friendly synthesis processes for tetrahydrobenzo[b]pyran derivatives and pyrazolo[1,2-a][1,2,4]triazole-1,3-diones underlines the compound's significance in green chemistry and catalysis. These methods emphasize the advantages of using water or aqueous ethanol as solvents and highlight the efficiency of DABCO in promoting multicomponent reactions (Tahmassebi, Bryson, & Binz, 2011); (Azarifar, Nejat-Yami, & Zolfigol, 2013).

Propiedades

IUPAC Name |

(2-methylphenyl)-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O/c1-12-4-2-3-5-16(12)17(22)21-13-6-7-14(21)11-15(10-13)20-9-8-18-19-20/h2-5,8-9,13-15H,6-7,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIXBQIHCGKEPCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)N2C3CCC2CC(C3)N4C=CN=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(4-methoxybenzylidene)hydrazinyl]ethanol](/img/structure/B2888600.png)

![Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2888607.png)

![N-(2-(6-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2888613.png)

![4-(4-Cyclopropylsulfonylpiperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2888618.png)

![2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2888619.png)

![3-(((2,4-Difluorophenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2888620.png)